3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(p-tolyl)azetidin-2-one
CAS No.:
Cat. No.: VC20688502
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O3 |
|---|---|
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 3-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)azetidin-2-one |
| Standard InChI | InChI=1S/C18H18N2O3/c1-11-2-4-12(5-3-11)17-16(19)18(21)20(17)13-6-7-14-15(10-13)23-9-8-22-14/h2-7,10,16-17H,8-9,19H2,1H3 |
| Standard InChI Key | WUFXNXVFGOJCOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCCO4)N |
Introduction
3-Amino-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-4-(p-tolyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. These compounds are cyclic amides with a four-membered ring and are recognized for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The compound features a unique structure that incorporates a 2,3-dihydrobenzo[b] dioxin moiety, known for its diverse biological activities, and a p-tolyl group attached to the azetidinone ring.
Synthesis
The synthesis of 3-Amino-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-4-(p-tolyl)azetidin-2-one typically involves multi-step reactions that include amination and acylation processes. Precursors such as 2,3-dihydrobenzo[b] dioxin-6-amine and various substituted phenylacetic acids or sulfonamides can be used. Solvents like dimethylformamide (DMF) and bases such as lithium hydride or sodium carbonate are often employed to facilitate the reactions.
Biological Activities
Azetidinones, including 3-Amino-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-4-(p-tolyl)azetidin-2-one, are known for their potential in medicinal chemistry due to their diverse biological activities. While specific biological activities of this compound are not extensively documented, related azetidinones have shown anti-inflammatory and anti-cancer properties.
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